(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-11-15(19)8-9-17(16)20/h3-12H,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBTBQLRNCTRX-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,5-dichlorobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or diols.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Nitro, sulfonyl, or halogenated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various chalcone derivatives with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Anticancer Research: Chalcone derivatives are studied for their potential anticancer activities due to their ability to inhibit cell proliferation and induce apoptosis.
Industry:
Dye and Pigment Production: The compound and its derivatives are used in the synthesis of dyes and pigments for textile and printing industries.
Mechanism of Action
The biological activity of (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The compound may also interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Crystallographic Properties
Chalcone derivatives exhibit diverse dihedral angles between aromatic rings, which modulate their planarity and packing efficiency. Key comparisons include:
Key Observations :
- Chlorine substituents increase steric bulk and electron-withdrawing effects compared to fluorine or methoxy groups.
- The isopropyl group in the target compound introduces steric hindrance, reducing planarity but enhancing hydrophobic interactions .
- Hydroxyl groups (e.g., in cardamonin) enable hydrogen bonding, improving solubility but reducing metabolic stability .
Electronic Properties and Reactivity
Density Functional Theory (DFT) studies highlight the impact of substituents on electronic properties:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -6.12 | -2.45 | 3.67 | 4.98 |
| (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -5.89 | -2.12 | 3.77 | 5.21 |
| (2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.75 | -1.98 | 3.77 | 3.54 |
Key Observations :
- The dichlorophenyl group lowers HOMO energy, enhancing electrophilicity and reactivity in nucleophilic environments .
- Methoxy substituents raise LUMO energy, reducing electron-accepting capacity compared to halogens .
- The target compound’s dipole moment (4.98 D) suggests moderate polarity, balancing solubility and membrane permeability .
Key Observations :
- Chlorine substituents enhance enzyme inhibition (e.g., COX-2) via hydrophobic interactions and electron withdrawal .
- Bulky groups (e.g., isopropyl) improve target selectivity but may reduce binding affinity compared to smaller halogens .
- Methoxy or hydroxyl groups improve solubility but often lower potency due to reduced electrophilicity .
Biological Activity
The compound (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a central prop-2-en-1-one moiety with two aromatic rings substituted with chlorine and isopropyl groups, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Chalcone A | MCF-7 | 12.5 | Apoptosis induction |
| Chalcone B | HeLa | 15.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Chalcones are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The anti-inflammatory activity is attributed to the modulation of signaling pathways like NF-kB and MAPK .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial membranes and inhibit biofilm formation has been documented in several studies .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
A notable study investigated the effects of chalcone derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner. Specifically, this compound showed promising results against lung cancer cells (A549), leading to further exploration in vivo .
Another case study focused on the anti-inflammatory effects of chalcones in animal models. The administration of these compounds resulted in a significant reduction in paw edema in rats induced by carrageenan, showcasing their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What spectroscopic methods are recommended to confirm the E-configuration and purity of this compound?
A combination of IR spectroscopy (to identify carbonyl stretching at ~1650–1700 cm⁻¹), ¹H NMR (to confirm the E-configuration via coupling constants, typically J = 12–16 Hz for trans-α,β-unsaturated ketones), and HR-MS (for molecular ion validation) is essential. Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated by bond angles and torsional parameters . For purity assessment, HPLC with UV detection at λmax (~300–350 nm) is recommended, with comparisons to theoretical λmax derived from TD-DFT calculations .
Q. What synthetic routes are effective for producing this chalcone derivative?
The Claisen-Schmidt condensation is the most reliable method:
- React 2,5-dichloroacetophenone with 4-isopropylbenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH).
- Monitor reaction progress via TLC (Rf ~0.5–0.7 in hexane:ethyl acetate 7:3).
- Recrystallize the product from ethanol or methanol to achieve >95% purity .
- Yield optimization (typically 70–85%) requires controlled temperature (60–70°C) and stoichiometric excess of the aldehyde .
Q. How can antimicrobial activity be evaluated for this compound?
Use agar well diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria:
- Prepare compound solutions in DMSO (10–100 µg/mL).
- Measure inhibition zones after 24-hour incubation at 37°C.
- Compare with standard antibiotics (e.g., ampicillin) and include solvent controls. MIC values can be determined via broth microdilution .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
B3LYP/6-311++G(d,p) basis sets are optimal for calculating:
-
HOMO-LUMO energies to estimate bandgap (ΔE ≈ 4–5 eV for similar chalcones) and global reactivity descriptors (electrophilicity index ω = 2–3 eV) .
-
Ionization potential (I) and electron affinity (A) using Koopman’s theorem:
-
TD-DFT simulations of UV-Vis spectra (λmax ~320–340 nm) validate experimental data .
Q. What crystallographic techniques resolve discrepancies between experimental and theoretical bond parameters?
- Single-crystal XRD provides precise bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles (chlorophenyl vs. isopropylphenyl planes: ~10–20°). Compare with DFT-optimized geometries to identify deviations >0.05 Å, which may indicate solvent effects or crystal packing forces .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing structural stability .
Q. How do substituents (e.g., Cl, isopropyl) influence electronic properties and bioactivity?
- Electron-withdrawing groups (e.g., Cl on phenyl rings) lower LUMO energy, enhancing electrophilicity and antimicrobial potency .
- Steric effects from the isopropyl group reduce π-π stacking but improve lipophilicity (logP ~3–4), facilitating membrane penetration .
- Comparative studies with methoxy or nitro analogs show substituent-dependent shifts in λmax (Δλ ~20–30 nm) and MIC values (2–4-fold differences) .
Q. How can molecular packing patterns be analyzed from crystal data?
- Packing diagrams (e.g., viewed along the a-axis) reveal herringbone arrangements driven by C–H···O and halogen bonding.
- Calculate packing coefficients (~0.70–0.75) to assess density.
- Use Mercury software to visualize void volumes (<5% unit cell volume), indicating low solvent accessibility .
Methodological Considerations
- Data Contradictions : Discrepancies in bond lengths (e.g., C–Cl experimental vs. DFT) may arise from basis set limitations. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for halogens .
- Sample Degradation : For bioassays, store solutions in amber vials at −20°C to prevent photodegradation. Monitor stability via HPLC every 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
